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Compound of Interest

Compound Name: Methanone, di-2-thienyl-

Cat. No.: B043181 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of the spectroscopic data for Methanone, di-2-thienyl-, a compound of

interest in various chemical and pharmaceutical research fields. This document presents a

summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, alongside detailed experimental protocols for data acquisition.

Methanone, di-2-thienyl-, with the chemical formula C₉H₆OS₂ and a molecular weight of

194.28 g/mol , is a symmetrical ketone featuring two thiophene rings attached to a central

carbonyl group.[1][2][3] Its unique structure gives rise to a distinct spectroscopic fingerprint,

which is crucial for its identification, characterization, and quality control in research and

development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry for Methanone, di-2-thienyl-.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.84 dd 2H 3.9, 1.1 H-5, H-5'

7.70 dd 2H 5.0, 1.1 H-3, H-3'

7.18 dd 2H 5.0, 3.9 H-4, H-4'

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

181.9 C=O

143.7 C-2, C-2'

135.5 C-5, C-5'

134.8 C-3, C-3'

128.4 C-4, C-4'

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹) Description of Vibration

1635 C=O stretch (carbonyl)

1413 Thiophene ring stretch

1282 C-H in-plane bend

854 C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Putative Fragment

194 100 [M]⁺ (Molecular Ion)

111 85 [C₄H₃SCO]⁺

83 20 [C₄H₃S]⁺

Experimental Protocols
The acquisition of the presented spectroscopic data follows standardized experimental

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Methanone, di-2-thienyl- is
dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 100 MHz

spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a

relaxation delay of 2 seconds are used. Due to the lower natural abundance of the ¹³C isotope,

several hundred to a few thousand scans are typically accumulated to obtain a high-quality

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of finely ground Methanone, di-2-thienyl- (1-2 mg) is

intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet press is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of Methanone, di-2-thienyl- in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum is acquired using a quadrupole or time-of-flight (TOF)

mass analyzer. The instrument is scanned over a mass-to-charge (m/z) range of 50 to 300 amu

to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like Methanone,
di-2-thienyl- can be visualized as a series of sequential steps, from sample preparation to data

analysis and interpretation.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Pure Compound

Dissolve in CDCl3 with TMS

Prepare KBr Pellet

Dissolve in Volatile Solvent

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer

Mass Spectrometer
(EI)

NMR Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

